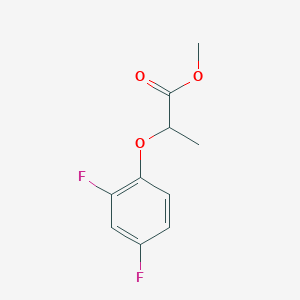

methyl 2-(2,4-difluorophenoxy)propanoate

描述

Methyl 2-(2,4-difluorophenoxy)propanoate is an ester derivative of propanoic acid featuring a 2,4-difluorophenoxy substituent at the second carbon of the propanoate backbone. For instance, related esters like diclofop-methyl (methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate) are widely used as herbicides , and methyl 2-(3-benzoylphenyl)propanoate serves as a prodrug for ketoprofen with enhanced bioavailability . The presence of fluorine atoms in the aromatic ring likely enhances lipophilicity and metabolic stability, making this compound a candidate for further pharmacological or agricultural exploration.

属性

IUPAC Name |

methyl 2-(2,4-difluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAVRCUDXMSPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,4-difluorophenoxy)propanoate typically involves the esterification of 2-(2,4-difluorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .

化学反应分析

Types of Reactions: Methyl 2-(2,4-difluorophenoxy)propanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the phenoxy ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,4-difluorophenoxy)propanoic acid and methanol in the presence of a strong acid or base.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic substitution: Substituted derivatives of the original compound.

Hydrolysis: 2-(2,4-difluorophenoxy)propanoic acid and methanol.

Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.

科学研究应用

Chemistry: Methyl 2-(2,4-difluorophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit biological activity, making it a potential candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

作用机制

The mechanism of action of methyl 2-(2,4-difluorophenoxy)propanoate depends on its specific applicationThe exact molecular targets and pathways involved would vary based on the specific context of its use .

相似化合物的比较

Substituent Effects

- Halogenation: The 2,4-difluorophenoxy group in the target compound contrasts with dichlorophenoxy (diclofop-methyl) and chloro-trifluoromethylpyridinyloxy () analogs. Amino-substituted derivatives (e.g., methyl 2-(4-amino-2-fluorophenoxy)propanoate) exhibit higher polarity, favoring solubility in aqueous environments but reducing lipid bilayer penetration .

Ester Group Influence

- Methyl esters generally demonstrate faster hydrolysis rates than bulkier alkyl esters (e.g., ethyl, propyl), which may explain the superior activity of methyl 2-(3-benzoylphenyl)propanoate as a prodrug . This trend suggests that this compound could offer favorable pharmacokinetics if designed for drug delivery.

常见问题

Q. What synthetic routes are commonly employed for methyl 2-(2,4-difluorophenoxy)propanoate, and how can reaction conditions be optimized for scalability?

Methodological Answer: The compound is synthesized via esterification of 2-(2,4-difluorophenoxy)propanoic acid using methanol under acidic catalysis. demonstrates a similar procedure achieving 60% yield, with key parameters including temperature control (78–83°C) and solvent selection (Hexane:EtOAc). Scalability requires optimizing molar ratios (e.g., 0.99 mmol acid precursor) and catalyst loading while monitoring purity via TLC (Rf 0.53). Post-synthesis characterization via 1H-NMR (CDCl3) and mass spectrometry (m/z 336.1 [M+H]+) ensures structural fidelity .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer: 1H-NMR in CDCl3 resolves characteristic peaks: δ 6.97–6.69 (m, aromatic H), 4.63 (q, methine), 1.59 (d, methyl). Mass spectrometry confirms molecular weight (m/z 336.1 [M+H]+). Purity is assessed via melting point (78–83°C) and chromatographic methods (TLC, HPLC). For trace impurities, GC-MS or LC-TOF can detect byproducts like unreacted acid precursors .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA guidelines: use fume hoods for airborne control (), wear nitrile gloves, and implement emergency showers/eye wash stations. Contaminated clothing must be professionally decontaminated; avoid eating in labs. Air monitoring via GC-MS ensures exposure limits are met. Training on hazard communication (GHS classification) is critical, as per NITE standards .

Advanced Research Questions

Q. How do structural modifications at the phenoxy group impact the compound's inhibitory activity against fungal cytochrome bc1 complexes?

Methodological Answer: Comparative studies in show that 2,4-difluorophenyl derivatives exhibit enhanced Qi site binding in Complex III inhibitors. The electronegative fluorine atoms increase lipophilicity (logP) and hydrogen bonding potential, critical for target engagement. Activity is reduced when substituting difluoro groups with methyl or chloro, as seen in analogs like fenpicoxamid (A.2.4). Computational docking (e.g., AutoDock Vina) validates steric compatibility with binding pockets .

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy for this compound derivatives?

Methodological Answer: Discrepancies may arise from metabolic instability or poor membrane permeability. suggests trifluoromethyl groups improve metabolic resistance. Validated approaches include pro-drug modifications (e.g., ester hydrolysis in vivo) and pharmacokinetic profiling using LC-MS to track active metabolites. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability, while microsomal stability tests (e.g., human liver microsomes) predict hepatic clearance .

Q. How can computational modeling predict the stereochemical outcomes of this compound derivatives in asymmetric synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. 's stereospecific synthesis of (2R)-amino esters demonstrates chiral center control via steric and electronic factors. MD simulations (≥10 ns) validate docking poses with target enzymes. Software like Gaussian 16 or ORCA optimizes geometries, while NCI analysis identifies non-covalent interactions critical for stereoselectivity .

Q. What mechanistic insights explain the compound's reactivity in nucleophilic substitution reactions under varying pH conditions?

Methodological Answer: Under acidic conditions, the ester carbonyl becomes protonated, enhancing electrophilicity for nucleophilic attack. Alkaline conditions promote hydrolysis via hydroxide ion interaction. Kinetic studies (e.g., UV-Vis monitoring at 240 nm) quantify reaction rates. highlights the role of difluoroethoxy groups in stabilizing transition states through inductive effects. Solvent polarity (e.g., DMSO vs. THF) further modulates reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。